molecular formula C4H9ClF3NO2 B2710599 2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride CAS No. 1989672-21-0

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride

Cat. No. B2710599
CAS RN: 1989672-21-0
M. Wt: 195.57
InChI Key: NNOBPKZFLFVWPM-UHFFFAOYSA-N
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Description

“2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride” is a chemical compound with the CAS Number: 1989672-21-0 . It has a molecular weight of 195.57 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-1,3-propane diols, involves a two-step strategy . First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8F3NO2.ClH/c5-4(6,7)3(8,1-9)2-10;/h9-10H,1-2,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2-amino-1,3-propane diols, involve the amino group being chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 195.57 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Buffer Properties and Metal Ion Coordination

2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride (Tris buffer) is extensively used in biochemical research due to its stability, unreactive nature, and compatibility with proteins and biomolecules. It's known for coordinating transition metal ions, notably Cu(II). Understanding the stoichiometry, stability, and reactivity of cupric Tris complexes is vital, especially since Tris is often used in excess, affecting Cu(II) interactions with biomolecules. Studies have revealed that the maximum stoichiometry of Tris to Cu(II) is 2, and at neutral pH, dimeric complexes are formed. The affinity of Tris buffer for Cu(II) varies with concentration and molar ratio (Nagaj et al., 2013).

Thermal Conductivity and Energy Storage

Research on Tris and its mixtures like AMP+TRIS (mole ratio 50:50) has focused on their potential as candidates for thermal energy storage. The thermal conductivities of these substances were measured from 20°C to their supermelting points, revealing significant insights into their potential for storing thermal energy. Understanding their solid–solid transition and melting temperatures, which vary for different compositions, is crucial for their application in energy storage systems (Zhang & Xu, 2001).

Mechanism of Action

While the specific mechanism of action for “2-Amino-2-(trifluoromethyl)propane-1,3-diol hydrochloride” is not mentioned in the search results, a similar compound, FTY720, is an oral sphingosine-1-phosphate receptor modulator . The drug is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-amino-2-(trifluoromethyl)propane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2.ClH/c5-4(6,7)3(8,1-9)2-10;/h9-10H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBPKZFLFVWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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